magnesium;2-butoxy-1H-naphthalen-1-ide;bromide
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Overview
Description
Magnesium;2-butoxy-1H-naphthalen-1-ide;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 2-butoxy-1H-naphthalen-1-ide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-butoxy-1H-naphthalen-1-ide;bromide typically involves the reaction of 2-butoxy-1H-naphthalene with magnesium in the presence of a bromide source. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
2-butoxy-1H-naphthalene+Mg+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are carefully controlled to ensure the complete conversion of the starting materials and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-butoxy-1H-naphthalen-1-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can react with alkyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an anhydrous solvent.
Substitution Reactions: Often carried out with alkyl halides in the presence of a catalyst.
Oxidation and Reduction: Requires specific oxidizing or reducing agents depending on the desired product.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution reactions with alkyl halides.
Scientific Research Applications
Magnesium;2-butoxy-1H-naphthalen-1-ide;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of magnesium;2-butoxy-1H-naphthalen-1-ide;bromide involves the formation of a highly reactive carbanion intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. The magnesium atom plays a crucial role in stabilizing the carbanion and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;2-naphthalen-1-ide;bromide
- Magnesium;2-methoxy-1H-naphthalen-1-ide;bromide
- Magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide
Uniqueness
Magnesium;2-butoxy-1H-naphthalen-1-ide;bromide is unique due to the presence of the butoxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules with specific functional groups.
Properties
Molecular Formula |
C14H15BrMgO |
---|---|
Molecular Weight |
303.48 g/mol |
IUPAC Name |
magnesium;2-butoxy-1H-naphthalen-1-ide;bromide |
InChI |
InChI=1S/C14H15O.BrH.Mg/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14;;/h4-9H,2-3,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
BIVOSKAFHRNPKS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
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